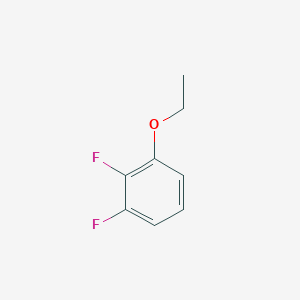

2,3-Difluoroethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOGLGBKOFOSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382357 | |

| Record name | 1-Ethoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-07-6 | |

| Record name | 1-Ethoxy-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,3-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121219076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-ethoxy-2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoroethoxybenzene is a fluorinated aromatic ether that serves as a valuable intermediate in various fields of chemical synthesis. Its structural characteristics, notably the presence of two fluorine atoms on the benzene ring, impart unique electronic properties that are of significant interest in the development of novel pharmaceutical molecules and liquid crystal materials.[1][2] The fluorine substituents can influence metabolic stability, binding affinity, and lipophilicity, making this compound a key building block in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties of 2,3-Difluoroethoxybenzene, supported by available data and generalized experimental protocols.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-Difluoroethoxybenzene. It is important to note that some variation exists in the reported values across different commercial suppliers and databases. This variability can be attributed to differences in measurement conditions and sample purity.

| Property | Value |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol [1][2][3] |

| CAS Number | 121219-07-6[1][2][3][4][5] |

| Appearance | Clear colorless to light yellow liquid[1][2] |

| Boiling Point | 167.6 - 178 °C[1][3][4][5] |

| Melting Point | Data not available |

| Density | 1.143 - 1.18 g/cm³[1][2][3][5] |

| Refractive Index | 1.455 - 1.471[1][2][3][6] |

| Solubility | Water: 254 mg/L at 20°C[1], 0.361 mg/mLSoluble in common organic solvents.[7][8] |

| Vapor Pressure | 2.23 mmHg at 25°C[3][9], 4.13 hPa at 20°C[1] |

| Flash Point | 61.3 - 70.5 °C[1][3][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.36 - 2.82[1][3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like 2,3-Difluoroethoxybenzene, the boiling point can be determined using standard laboratory techniques such as distillation or by using a capillary method (Thiele tube).

Distillation Method:

-

A small quantity of the sample is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

-

A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.

-

It is then filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The volume of the pycnometer is known, and the mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.

-

A few drops of the sample are placed on the prism of a calibrated refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be maintained at a constant value (commonly 20°C) as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,3-Difluoroethoxybenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,3-Difluoroethoxybenzene, one would expect to see signals for the aromatic protons, the methylene (-OCH₂-), and the methyl (-CH₃) protons of the ethoxy group. The aromatic signals would be split due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms.

General Protocol:

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Difluoroethoxybenzene, characteristic absorption bands would be expected for:

General Protocol:

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,3-Difluoroethoxybenzene, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (158.15). The fragmentation pattern would likely show the loss of the ethyl group or other characteristic fragments.

General Protocol (GC-MS):

-

A dilute solution of the sample is prepared in a volatile solvent.

-

The solution is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

Logical Workflow Visualization

As no specific experimental workflows for 2,3-Difluoroethoxybenzene were found, the following diagram illustrates a generalized workflow for the synthesis and characterization of a difluoroaromatic ether, which is applicable to the target compound.

Safety and Handling

2,3-Difluoroethoxybenzene is classified as a combustible liquid that is harmful if swallowed and harmful to aquatic life with long-lasting effects.[6] Handling should be performed in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. It should be stored in a cool, dry place away from oxidizing agents and open flames.[5] The compound is stable under recommended storage conditions.[1]

References

- 1. 2,3-DIFLUOROETHOXYBENZENE | 121219-07-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 121219-07-6|2,3-DIFLUOROETHOXYBENZENE|Shandong Promise New Material Co.,Ltd. [promisechemical.com]

- 4. CAS # 121219-07-6, 2,3-Difluorophenetole, 1-Ethoxy-2,3-difluorobenzene, 2,3-Difluoro-1-ethoxybenzene, 2,3-Difluorophenyl ethyl ether - chemBlink [ww.chemblink.com]

- 5. 2,3-Difluoroethoxybenzene CAS No.: 121219-07-6 Company [qinmuchem.com]

- 6. aksci.com [aksci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. edu.rsc.org [edu.rsc.org]

"2,3-Difluoroethoxybenzene" CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 2,3-Difluoroethoxybenzene: CAS Number, Identification, Synthesis, and Properties

This technical guide provides a comprehensive overview of 2,3-Difluoroethoxybenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its identification, key physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a summary of its safety profile.

Identification and Physical Properties

2,3-Difluoroethoxybenzene is a colorless to light yellow liquid. Its primary identifiers and key physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2,3-Difluoroethoxybenzene |

| Synonyms | 1-Ethoxy-2,3-difluorobenzene, 2,3-Difluorophenetole |

| CAS Number | 121219-07-6[1] |

| Molecular Formula | C₈H₈F₂O[1] |

| Molecular Weight | 158.15 g/mol [1] |

| InChI Key | CWFHFRGXRYOTGR-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Clear liquid[1] |

| Boiling Point | 178 °C |

| Density | 1.178 g/cm³ |

| Refractive Index | 1.4670 - 1.4710 |

| Flash Point | 70.5 °C |

| Storage Temperature | Room Temperature |

Synthesis of 2,3-Difluoroethoxybenzene

The most logical and widely applicable method for the synthesis of 2,3-Difluoroethoxybenzene is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent such as ethyl iodide or ethyl bromide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 2,3-Difluoroethoxybenzene from 2,3-difluorophenol and ethyl iodide.

Materials:

-

2,3-Difluorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorophenol in anhydrous DMF. To this solution, add one equivalent of a strong base, such as sodium hydroxide, portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,3-difluorophenoxide.

-

Ethylation: To the solution of the phenoxide, add 1.1 equivalents of ethyl iodide dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation to yield pure 2,3-Difluoroethoxybenzene.

Synthesis Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,3-Difluoroethoxybenzene (CAS No. 121219-07-6). Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues, namely 1,2-difluorobenzene and phenetole, to provide a more complete predictive profile. Standardized experimental protocols for determining these key physicochemical properties are also detailed to assist researchers in generating further data.

Core Properties of 2,3-Difluoroethoxybenzene

2,3-Difluoroethoxybenzene is a clear, colorless liquid utilized as a synthetic intermediate in the pharmaceutical and liquid crystal material industries.[1] Structurally, it is an aromatic ether with two fluorine atoms on the benzene ring, a feature that significantly influences its physicochemical properties.

Physicochemical and Solubility Data

The following table summarizes the available quantitative data for 2,3-Difluoroethoxybenzene and its structural analogues, 1,2-difluorobenzene and phenetole. The inclusion of data for these analogues allows for informed predictions regarding the behavior of 2,3-Difluoroethoxybenzene in various solvent systems.

| Property | 2,3-Difluoroethoxybenzene | 1,2-Difluorobenzene | Phenetole (Ethoxybenzene) |

| Molecular Formula | C₈H₈F₂O | C₆H₄F₂ | C₈H₁₀O |

| Molecular Weight | 158.15 g/mol | 114.09 g/mol | 122.16 g/mol |

| Boiling Point | 178 °C | 92 °C[2][3] | 169-170 °C[4][5] |

| Melting Point | - | -34 °C[2][3] | -30 °C[4][5] |

| Density | 1.1784 g/mL | 1.158 g/mL at 25 °C[2][3] | 0.967 g/mL at 20 °C/4 °C[1] |

| Water Solubility | 254 mg/L at 20 °C | Insoluble/Not miscible[3][6] | Insoluble[4][5] |

| Solubility in Organic Solvents | - | Soluble in ethanol, acetone, diethyl ether, chloroform, methanol[3][6] | Soluble in ethanol, ether, carbon tetrachloride[1] |

| LogP (o/w) | 2.82 at 23 °C | - | 2.51[1] |

| Vapor Pressure | 4.13 hPa at 20 °C | - | 1.56 mm Hg[1] |

| Refractive Index | 1.4670-1.4710 | 1.443 at 20 °C[2][3] | 1.5076 at 20 °C[1] |

| Flash Point | 70.5 °C | 2.2 °C[2] | 63 °C (closed cup)[1] |

Stability Profile

2,3-Difluoroethoxybenzene is reported to be stable under recommended storage temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1] The presence of the strong carbon-fluorine bond generally imparts enhanced thermal and chemical stability to fluorinated aromatic compounds.

Thermal Stability

Hydrolytic Stability

The ether linkage in aromatic ethers is generally stable to hydrolysis under neutral and basic conditions. Acid-catalyzed hydrolysis can occur under more forcing conditions. Given the general stability of similar compounds, 2,3-Difluoroethoxybenzene is expected to be hydrolytically stable under typical environmental and physiological pH conditions.

Photostability

Specific photostability data for 2,3-Difluoroethoxybenzene is not available. However, aromatic compounds can be susceptible to photodegradation. A study on the photochemical generation of 1,2-difluorobenzene suggests that fluorinated benzene derivatives can undergo photochemical reactions.[10][11]

Experimental Protocols

To obtain definitive data on the solubility and stability of 2,3-Difluoroethoxybenzene, the following experimental protocols are recommended.

Solubility Determination

A standard method for determining the solubility of a compound in various solvents involves the shake-flask method.

Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability.

Hydrolytic Stability Testing (OECD 111)

The OECD Guideline 111 provides a tiered approach to assess hydrolysis as a function of pH.

Photostability Testing (ICH Q1B)

The ICH Q1B guideline details the requirements for photostability testing of new drug substances and products.

Conclusion

2,3-Difluoroethoxybenzene is a stable liquid with limited water solubility. The presence of fluorine atoms on the aromatic ring is expected to enhance its overall stability compared to its non-fluorinated analogue, phenetole. While specific quantitative data on its solubility in a range of organic solvents and its detailed stability profile are lacking in the public domain, this guide provides a solid foundation based on available data and the properties of analogous compounds. For definitive characterization, the experimental protocols outlined herein should be followed to generate empirical data crucial for its application in research and development.

References

- 1. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1,2-Difluorobenzene CAS#: 367-11-3 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 103-73-1 CAS MSDS (Phenetole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 9. CAS 103-73-1: Phenetole | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Anisole (Methoxybenzene)

Introduction

Anisole is an aromatic ether that serves as a fundamental model for understanding the conformational preferences of alkoxy groups attached to a phenyl ring. The primary conformational variable in anisole is the torsion or dihedral angle defined by the C-O-C-C plane, which governs the orientation of the methyl group relative to the benzene ring. This orientation has significant implications for the molecule's electronic properties, dipole moment, and reactivity. High-resolution spectroscopic techniques, particularly microwave spectroscopy, combined with quantum chemical calculations, have provided a detailed picture of its structural landscape.

Molecular Structure and Conformational Analysis

The conformation of anisole is determined by the potential energy surface as a function of the dihedral angle τ (Cring–Cring–O–Cmethyl). Computational studies and experimental data from microwave and electron diffraction studies confirm that anisole possesses a planar heavy-atom skeleton (Cs symmetry), with the methyl group lying in the plane of the benzene ring.

The two key planar conformations are:

-

Syn-periplanar (cis): The methyl group is oriented towards the ring.

-

Anti-periplanar (trans): The methyl group is oriented away from the ring.

Experimental evidence from rotational spectroscopy has definitively shown that the planar, syn-periplanar conformation is the global minimum on the potential energy surface. The stability of this planar structure is attributed to favorable electronic interactions, including conjugation between the oxygen lone pair electrons and the aromatic π-system.

Potential Energy Surface

The potential energy surface for the internal rotation of the methyl group in anisole has been characterized computationally. The planar conformation represents the energy minimum. The transition state for rotation of the methyl group out of the benzene plane involves a perpendicular orientation (dihedral angle of 90°). The energy barrier to this internal rotation provides insight into the rigidity of the planar structure.

Quantitative Data

Data derived from high-resolution microwave spectroscopy provides precise information on the rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are instrumental in determining the exact molecular geometry.

Table of Rotational Constants

The following table summarizes the experimentally determined rotational constants for the ground vibrational state of the primary isotopologue of anisole.

| Parameter | Value (MHz) | Reference |

| Rotational Constants | ||

| A | 5028.9 | [1][2] |

| B | 1569.4 | [1][2] |

| C | 1205.7 | [1][2] |

These constants correspond to a planar structure and are used to fit the observed rotational transitions to high precision.

Table of Dipole Moment Components

Stark effect measurements within a microwave spectrometer allow for the determination of the molecular electric dipole moment and its components along the principal inertial axes.

| Parameter | Value (Debye) | Reference |

| Dipole Moment Components | ||

| μa | ||

| μb | ||

| Total Dipole Moment | 1.2623 | [1][2] |

The presence of both a- and b-type dipole components confirms the Cs symmetry of the molecule.

Experimental Protocols: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

Microwave spectroscopy is a highly powerful technique for the unambiguous determination of molecular structure and conformation in the gas phase.[3] It measures the transitions between quantized rotational energy levels of a molecule.[4]

Methodology

1. Sample Preparation and Introduction:

-

A sample of anisole is typically seeded at a low concentration (e.g., 1%) into a carrier gas, such as a mixture of argon and helium.[1][2]

-

This gas mixture is held at a high pressure (e.g., 2-3 atm).[5]

2. Supersonic Expansion:

-

The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber.

-

This supersonic expansion cools the molecules to rotational temperatures of only a few Kelvin. This cooling process simplifies the complex rotational spectrum by collapsing the population into the lowest rotational energy levels.

3. Microwave Excitation:

-

The cooled molecules in the jet are irradiated with a short, high-power pulse of microwave radiation.

-

If the frequency of the radiation matches a rotational transition, the molecules are coherently excited into a superposition of rotational states, creating a macroscopic polarization.

4. Signal Detection and Analysis:

-

After the microwave pulse, the molecules undergo free induction decay (FID), emitting a faint microwave signal at the frequencies of their rotational transitions.

-

This FID signal is detected by a sensitive receiver and recorded as a function of time.

-

The time-domain signal is then converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum consists of sharp, well-resolved lines corresponding to specific rotational transitions.[6]

5. Structural Determination:

-

The frequencies of these transitions are measured with very high accuracy (often to within a few kHz).

-

These frequencies are then fitted using a quantum mechanical Hamiltonian to determine the molecule's rotational constants (A, B, C).[1]

-

By measuring the spectra of different isotopic species (e.g., ¹³C isotopologues), the positions of individual atoms can be determined with high precision, allowing for a complete and unambiguous structural determination.[3]

Logical and Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comprehensive conformational analysis of a molecule like anisole, combining computational chemistry and microwave spectroscopy.

References

- 1. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. McGuire Research Group [mcguirelab.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Anisole [cms.gutow.uwosh.edu]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2,3-Difluoroethoxybenzene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoroethoxybenzene has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of the 2,3-difluoroethoxy moiety can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential research applications of 2,3-Difluoroethoxybenzene. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its prospective role in the development of novel therapeutic agents.

Introduction

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[1] The unique electronic properties and small size of fluorine can lead to profound effects on a molecule's conformation, pKa, and metabolic stability. 2,3-Difluoroethoxybenzene serves as a key intermediate, providing a readily accessible source of the difluoroethoxy functional group for incorporation into a variety of molecular scaffolds.[1] Its use as a precursor facilitates the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.[1]

Physicochemical Properties

2,3-Difluoroethoxybenzene is a clear, colorless liquid that is stable under standard temperature and pressure.[2] It is important to note its reactivity with strong oxidizing agents.[2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 121219-07-6 | [2] |

| Molecular Formula | C₈H₈F₂O | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| Appearance | Colorless clear liquid | [2][4] |

| Boiling Point | 178 °C | [4] |

| Density | 1.1784 g/cm³ | [4] |

| Purity | ≥99.0% | [1] |

| Storage | Room Temperature | [3] |

Synthesis and Characterization

The most common and practical laboratory synthesis of 2,3-Difluoroethoxybenzene is achieved via the Williamson ether synthesis. This method involves the reaction of 2,3-difluorophenol with an ethylating agent, such as ethyl iodide, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 2,3-Difluoroethoxybenzene

Materials:

-

2,3-Difluorophenol

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2,3-Difluoroethoxybenzene as a colorless liquid.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the aromatic protons, showing coupling to fluorine. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and four distinct signals for the aromatic carbons, with characteristic C-F coupling patterns. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 158, with fragmentation patterns corresponding to the loss of the ethyl group and other fragments of the difluorophenoxy moiety. |

Potential Research Applications in Drug Discovery

The 2,3-difluoroethoxybenzene moiety can be incorporated into various molecular scaffolds to modulate their biological activity. While specific drugs containing this exact group are not yet prevalent in the market, the principles of its application can be inferred from the broader use of fluorinated ethers in medicinal chemistry. The introduction of this group can influence a molecule's interaction with biological targets and its metabolic fate.

General Workflow for Investigating Derivatives

A general workflow for the synthesis and evaluation of new drug candidates derived from 2,3-difluoroethoxybenzene is outlined below. This process begins with the synthesis of a derivative and proceeds through various stages of biological testing to identify lead compounds.

Figure 1: General workflow for the development of drug candidates.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been definitively linked to compounds solely characterized by the 2,3-difluoroethoxybenzene group, we can conceptualize how such a molecule might interact with a hypothetical pathway. For instance, a derivative could be designed to inhibit a protein kinase involved in a disease-relevant signaling cascade. The difluoroethoxy moiety could be positioned to interact with a specific hydrophobic pocket in the kinase's active site, potentially enhancing binding affinity and selectivity.

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2,3-Difluoroethoxybenzene is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility stems from the advantageous properties conferred by the difluoroethoxy group. While the full potential of this building block is still being explored, the synthetic methodologies and characterization frameworks presented in this guide provide a solid foundation for researchers to incorporate this promising moiety into novel molecular designs. Future research focused on the synthesis and biological evaluation of a wider range of 2,3-difluoroethoxybenzene derivatives is warranted to fully elucidate its potential in drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Difluoroethoxybenzene (CAS No. 121219-07-6). The information herein is compiled from various safety data sheets and general best practices for handling fluorinated aromatic ethers. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Physical Properties

2,3-Difluoroethoxybenzene is a fluorinated aromatic ether. While comprehensive, peer-reviewed data on its physical and chemical properties are limited, the following table summarizes the available information from supplier safety data sheets. It is important to note that some values are listed as "not available" and inconsistencies may exist between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low melting point solid | [1] |

| CAS Number | 121219-07-6 | [1] |

| IUPAC Name | 1-ethoxy-2,3-difluorobenzene | [1] |

| Density | 1.17 g/cm³ | [1] |

| Refractive Index | 1.46 | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Flash Point | Not available | [1] |

| Solubility | Not available | [1] |

| Stability | Stable under recommended storage conditions | [1] |

Hazard Identification and GHS Classification

2,3-Difluoroethoxybenzene is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | None |

| Flammable Liquids | 4 | H227: Combustible liquid | None |

Signal Word: Warning[1]

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

Prevention: P210, P261, P264, P270, P271, P273, P280[1]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1]

-

Storage: P403+P233, P405[1]

-

Disposal: P501[1]

Toxicological Information

Potential Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.[1]

Symptoms of Exposure:

-

Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[1]

-

Eye contact: May cause redness, pain, and severe eye damage.[1]

-

Inhalation: May cause irritation of the lungs and respiratory system.[1]

-

Ingestion: Harmful if swallowed.[1]

Due to the presence of fluorine, hazardous decomposition products may include hydrogen fluoride.[1]

Experimental Protocols: Safe Handling Workflow

The following section outlines a conceptual workflow for handling 2,3-Difluoroethoxybenzene in a laboratory setting. This is a generalized protocol and must be adapted to specific experimental conditions and institutional safety guidelines.

Risk Assessment and Preparation

A thorough risk assessment should be conducted before any experiment involving 2,3-Difluoroethoxybenzene. This includes reviewing the Safety Data Sheet (SDS), identifying potential hazards, and establishing control measures.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 2,3-Difluoroethoxybenzene:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data.

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

All work with 2,3-Difluoroethoxybenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep away from heat, sparks, and open flames.

Spill and Emergency Procedures

In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains.[2]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures to ensure safe handling of 2,3-Difluoroethoxybenzene.

Potential Routes of Exposure and Physiological Response

The following diagram illustrates the potential routes of exposure to 2,3-Difluoroethoxybenzene and the immediate physiological responses as indicated by its hazard classification.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.[1]

Disclaimer

The information provided in this guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The authors and publishers of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

2,3-Difluoroethoxybenzene: A Core Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Difluoroethoxybenzene, a specialized fluorinated aromatic ether, is emerging as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two vicinal fluorine atoms and an ethoxy group, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2,3-Difluoroethoxybenzene, offering detailed experimental protocols and insights into its application as a versatile synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

2,3-Difluoroethoxybenzene is a clear, colorless liquid at room temperature.[2] While comprehensive, officially published spectroscopic data is scarce, the following table summarizes its key physical and computed properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O | [3] |

| Molecular Weight | 158.14 g/mol | [3] |

| CAS Number | 121219-07-6 | [3] |

| Appearance | Clear colorless liquid | [2] |

| IUPAC Name | 1-ethoxy-2,3-difluorobenzene | [3] |

Synthesis of 2,3-Difluoroethoxybenzene

The primary and most efficient method for the synthesis of 2,3-Difluoroethoxybenzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[4][5] In the case of 2,3-Difluoroethoxybenzene, the synthesis commences with 2,3-difluorophenol.

Experimental Protocol: Williamson Ether Synthesis of 2,3-Difluoroethoxybenzene

This protocol outlines a general procedure for the ethylation of a phenol, adapted for the specific synthesis of 2,3-Difluoroethoxybenzene from 2,3-difluorophenol and an ethylating agent like ethyl iodide or diethyl sulfate.

Materials:

-

2,3-Difluorophenol

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Add a base, such as finely ground potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq), to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the ethylating agent, ethyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-Difluoroethoxybenzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure product.

Reactivity of 2,3-Difluoroethoxybenzene

The aromatic ring of 2,3-Difluoroethoxybenzene is influenced by the electronic effects of both the fluorine and the ethoxy substituents. The ethoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing due to a combination of their strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings.[6] For 2,3-Difluoroethoxybenzene, the incoming electrophile is expected to be directed to the positions ortho and para to the activating ethoxy group. However, the steric hindrance and electronic deactivation from the adjacent fluorine atoms will influence the final product distribution.

This protocol provides a general framework for the nitration of an activated aromatic ring, which can be adapted for 2,3-Difluoroethoxybenzene.

Materials:

-

2,3-Difluoroethoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 2,3-Difluoroethoxybenzene with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the solution of 2,3-Difluoroethoxybenzene, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting nitro-2,3-difluoroethoxybenzene isomers by column chromatography.

Applications in Agrochemical Synthesis

2,3-Difluoroethoxybenzene is a precursor to key intermediates used in the synthesis of modern agrochemicals. One notable example is its indirect use in the synthesis of the fungicide Ipflufenoquin. The synthesis of Ipflufenoquin starts from 2,3-difluoroaniline, which can be prepared from precursors related to 2,3-difluorobenzene.

Synthetic Pathway to Ipflufenoquin

The synthesis of Ipflufenoquin is a multi-step process that begins with 2,3-difluoroaniline. This starting material undergoes a series of reactions to construct the quinoline core of the final molecule.[7] Although 2,3-Difluoroethoxybenzene is not a direct precursor, its synthesis from 2,3-difluorophenol highlights the importance of this substitution pattern in accessing key building blocks for the agrochemical industry.

Conclusion

2,3-Difluoroethoxybenzene is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The electronic properties of the difluoroethoxy-substituted benzene ring allow for further functionalization through electrophilic aromatic substitution, providing access to a diverse range of derivatives. As the demand for complex, highly functionalized molecules continues to grow, the utility of 2,3-Difluoroethoxybenzene as a core synthetic intermediate is expected to expand, driving innovation in both medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-DIFLUOROETHOXYBENZENE | 121219-07-6 [chemicalbook.com]

- 3. 1-Ethoxy-2,3-Difluorobenzene | C8H8F2O | CID 2782928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. mt.com [mt.com]

- 7. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: 2,3-Difluoroethoxybenzene in the Synthesis of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3-difluoroethoxybenzene as a key starting material in the synthesis of a potent, hypothetical kinase inhibitor targeting the Raf-MEK-ERK signaling pathway. The inclusion of the 2,3-difluoroethoxy moiety is a strategic design element aimed at enhancing the metabolic stability and target-binding affinity of the final compound.

Introduction

Fluorine-containing substituents are integral to modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] 2,3-Difluoroethoxybenzene is a versatile building block that serves as a precursor for introducing the 2,3-difluoroethoxy group onto an aromatic ring. This moiety can improve metabolic stability, lipophilicity, and binding interactions with biological targets.[1] These notes provide a detailed protocol for the multi-step synthesis of a novel kinase inhibitor, showcasing the practical application of 2,3-difluoroethoxybenzene in pharmaceutical research and development.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step sequence starting from 2,3-difluoroethoxybenzene to generate the key intermediate, 4-(2,3-difluoroethoxy)phenyl isothiocyanate. This intermediate can then be utilized in the construction of a variety of kinase inhibitor scaffolds. The synthetic workflow is depicted below.

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold from 2,3-Difluoroethoxybenzene.

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Difluoroethoxy)-1-nitrobenzene

Objective: To introduce a nitro group para to the ethoxy substituent on the benzene ring via electrophilic aromatic substitution.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluoroethoxybenzene | 158.15 | 10.0 g | 0.063 |

| Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Nitric Acid (70%) | 63.01 | 5.5 mL | - |

| Ice | - | 100 g | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.0 g (0.063 mol) of 2,3-difluoroethoxybenzene to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding 5.5 mL of concentrated nitric acid to a flask containing 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Expected Yield: 85-95%

Step 2: Synthesis of 4-(2,3-Difluoroethoxy)aniline

Objective: To reduce the nitro group of 4-(2,3-difluoroethoxy)-1-nitrobenzene to an amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2,3-Difluoroethoxy)-1-nitrobenzene | 203.14 | 10.0 g | 0.049 |

| Iron Powder | 55.84 | 13.7 g | 0.245 |

| Ammonium Chloride | 53.49 | 1.3 g | 0.024 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 25 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Celite | - | 5 g | - |

Procedure:

-

To a 500 mL round-bottom flask, add 10.0 g (0.049 mol) of 4-(2,3-difluoroethoxy)-1-nitrobenzene, 100 mL of ethanol, and 25 mL of water.

-

Add 13.7 g (0.245 mol) of iron powder and 1.3 g (0.024 mol) of ammonium chloride to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound.

Expected Yield: 90-98%

Step 3: Synthesis of 4-(2,3-Difluoroethoxy)phenyl isothiocyanate

Objective: To convert the primary amine to an isothiocyanate, a key functional group for the subsequent synthesis of the kinase inhibitor.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2,3-Difluoroethoxy)aniline | 173.16 | 5.0 g | 0.029 |

| Thiophosgene | 114.98 | 3.6 g (2.6 mL) | 0.032 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |

Procedure:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 5.0 g (0.029 mol) of 4-(2,3-difluoroethoxy)aniline in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 3.6 g (2.6 mL, 0.032 mol) of thiophosgene to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate.

-

The product can be used in the next step without further purification or can be purified by vacuum distillation.

Expected Yield: >95%

Application in Kinase Inhibitor Synthesis

The synthesized 4-(2,3-difluoroethoxy)phenyl isothiocyanate is a versatile intermediate for the preparation of various kinase inhibitors. For example, it can be reacted with an appropriate amine-containing heterocyclic core to form a thiourea linkage, which can then be cyclized to form the final inhibitor.

Target Pathway: Raf-MEK-ERK Signaling Cascade

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in the B-Raf kinase, are common in many cancers, including melanoma. The synthesized inhibitor is designed to target this pathway.

Caption: The Raf-MEK-ERK signaling pathway and the inhibitory action of the synthesized compound.

Conclusion

2,3-Difluoroethoxybenzene is a valuable starting material for the synthesis of complex pharmaceutical molecules. The protocols outlined in these application notes provide a clear and efficient pathway for the preparation of a key fluorinated intermediate, 4-(2,3-difluoroethoxy)phenyl isothiocyanate, and its subsequent application in the synthesis of a targeted kinase inhibitor. The strategic incorporation of the 2,3-difluoroethoxy group is anticipated to confer advantageous properties to the final drug candidate, highlighting the importance of fluorinated building blocks in modern drug discovery.

References

Application Notes and Protocols for 2,3-Difluoroethoxybenzene in Agrochemical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of fluorine into molecular scaffolds is a well-established strategy in agrochemical design to enhance the potency, metabolic stability, and overall efficacy of active ingredients. 2,3-Difluoroethoxybenzene is a valuable fluorinated building block that can be incorporated into novel pesticides to modulate their physicochemical and biological properties. The presence of the difluoroethoxy group can improve lipophilicity and resistance to metabolic degradation, potentially leading to more potent and persistent agrochemicals. These application notes provide a comprehensive overview of the potential applications of 2,3-Difluoroethoxybenzene in the development of new agrochemicals, complete with detailed experimental protocols and illustrative data.

Application: Synthesis of Novel Fungicidal Candidates

2,3-Difluoroethoxybenzene can serve as a key intermediate in the synthesis of novel fungicide candidates, such as those belonging to the strobilurin or SDHI (Succinate Dehydrogenase Inhibitor) classes. The difluoroethoxyphenyl moiety can be incorporated to enhance the compound's binding affinity to the target site and improve its systemic properties within the plant.

Hypothetical Fungicide Candidate: DFE-Strobin (2-((2,3-difluoroethoxy)phenyl)-N-methyl-methoxyiminoacetamide)

Experimental Protocol: Synthesis of DFE-Strobin

This protocol outlines a multi-step synthesis of the hypothetical fungicide DFE-Strobin, starting from 2,3-Difluoroethoxybenzene.

**Step 1: Friedel-Crafts Acylation of

Application Notes and Protocols for Fluorinated Aromatic Additives in Lithium Metal Batteries

Disclaimer: Extensive literature searches did not yield specific data for "2,3-Difluoroethoxybenzene" as an electrolyte additive for lithium metal batteries. The following application notes and protocols are based on the closely related and well-documented fluorinated aromatic compound, 1,2-difluorobenzene (dFBn) , which serves as an illustrative example of how such additives are evaluated and utilized. The principles and methodologies described are broadly applicable to the research and development of new electrolyte additives.

Application Notes: 1,2-Difluorobenzene (dFBn) as an Electrolyte Co-solvent/Additive

Introduction

Fluorinated solvents are a promising class of materials for electrolytes in high-energy-density lithium metal batteries (LMBs). They can enhance the electrochemical stability and safety of the electrolyte. 1,2-difluorobenzene (dFBn) has been investigated as a co-solvent or additive to create a stable electrode-electrolyte interphase, particularly on the highly reactive lithium metal anode. Its primary function is to modify the solvation shell of lithium ions and promote the formation of a robust and uniform solid electrolyte interphase (SEI), which is crucial for suppressing lithium dendrite growth and improving the cycling efficiency and lifespan of LMBs.[1][2]

Mechanism of Action

The beneficial effects of 1,2-difluorobenzene are attributed to its electronic properties and its ability to participate in the formation of the SEI.[1] Due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, dFBn is preferentially reduced at the anode surface during the initial charging cycles.[1] This decomposition process, along with the presence of fluorine, contributes to the formation of a stable, LiF-rich SEI layer.[1][3] A LiF-rich SEI is known to be an excellent electronic insulator and an efficient Li+ conductor, which helps to ensure uniform lithium deposition and stripping, thereby mitigating dendrite formation.[3] In some formulations, such as locally concentrated ionic liquid electrolytes, dFBn acts as a diluent that reduces viscosity and enhances Li+ transport without disrupting the desired Li-ion solvation structure.[2][4]

Key Performance Enhancements with dFBn

-

High Coulombic Efficiency (CE): The formation of a stable SEI leads to significantly improved CE, with studies reporting values as high as 99.76% for Li||Cu cells.[1]

-

Extended Cycle Life: By preventing dendrite growth and minimizing electrolyte decomposition, dFBn-containing electrolytes enable long-term cycling stability. For instance, Li||LiFePO4 full cells have demonstrated 95.1% capacity retention after 1000 cycles.[1] Similarly, cells with high-voltage Ni-rich cathodes (NMC811) have shown a capacity retention of 93% after 500 cycles.[2][4]

-

Dendrite Suppression: The uniform and mechanically robust SEI created with dFBn effectively suppresses the growth of lithium dendrites, enhancing the safety and reliability of the battery.[2]

Quantitative Performance Data

The following tables summarize the electrochemical performance of lithium metal batteries utilizing electrolytes containing 1,2-difluorobenzene (dFBn).

Table 1: Performance of Li||Cu and Li||Li Symmetric Cells with dFBn-containing Electrolytes

| Cell Type | Electrolyte Composition | Current Density (mA cm⁻²) | Areal Capacity (mAh cm⁻²) | Performance Metric | Value | Reference |

| Li | Cu | LiTFSI in FEC with 1,2-dFBn | 2 | N/A | Average Coulombic Efficiency | |

| Li | Li | LiFSI/EmimFSI with 1,2-dFBn | 0.5 | 1 | Stable Cycling Duration | |

| Li | Li | LiTFSI in FEC with 1,2-dFBn | 2 | N/A | Stable Cycling Duration | |

| Li | Cu | LiFSI/EmimFSI with 1,2-dFBn | 0.5 | N/A | Average Coulombic Efficiency |

Table 2: Full Cell Performance with dFBn-containing Electrolytes

| Cell Configuration | Electrolyte Composition | C-Rate | Cycle Number | Capacity Retention | Initial Discharge Capacity (mAh g⁻¹) | Reference |

| Li | LiFePO₄ | LiTFSI in FEC with 1,2-dFBn | 2C | 1000 | 95.1% | |

| Li | NMC811 | LiFSI/EmimFSI with 1,2-dFBn | 1C | 500 | 93% |

Experimental Protocols

Protocol 1: Preparation of dFBn-based Electrolyte

This protocol describes the preparation of a fluorinated electrolyte using 1,2-difluorobenzene as an antisolvent. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours.

-

Fluoroethylene carbonate (FEC), battery grade.

-

1,2-difluorobenzene (dFBn), anhydrous.

-

High-precision balance.

-

Magnetic stirrer and stir bars.

-

Volumetric flasks and pipettes.

-

Amber glass storage bottles.

Procedure:

-

Solvent Mixture Preparation:

-

In a clean, dry volumetric flask, prepare the desired volume of the solvent mixture. For example, to prepare a 1:1 molar ratio of FEC to dFBn, calculate the required mass of each component based on their molar masses and densities.

-

Add the calculated amount of FEC to the flask.

-

Add the calculated amount of dFBn to the same flask.

-

Seal the flask and gently swirl to mix the solvents thoroughly.

-

-

Lithium Salt Dissolution:

-

Place a magnetic stir bar into the flask containing the solvent mixture.

-

Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring to achieve the desired concentration (e.g., 1 M).

-

Continue stirring at room temperature until the salt is completely dissolved. This may take several hours.

-

-

Storage:

-

Once the salt is fully dissolved, transfer the electrolyte solution to a labeled amber glass bottle.

-

Store the electrolyte inside the glovebox until use.

-

Protocol 2: Assembly of Coin Cells (CR2032)

This protocol outlines the assembly of Li||Cu, Li||Li symmetric, and full cells for electrochemical testing.

Materials:

-

CR2032 coin cell components (casings, gaskets, spacers, springs).

-

Lithium metal foil (anode).

-

Copper foil (working electrode for Li||Cu cells).

-

Cathode material (e.g., LiFePO₄ or NMC811 coated on aluminum foil).

-

Celgard 2325 separator.

-

Prepared dFBn-based electrolyte.

-

Micropipette.

-

Crimping machine.

-

Tweezers.

Procedure:

-

Electrode and Separator Punching:

-

Inside the glovebox, punch circular electrodes from the lithium foil (e.g., 15 mm diameter), copper foil (e.g., 16 mm diameter), and cathode sheet (e.g., 14 mm diameter).

-

Punch circular separators (e.g., 19 mm diameter).

-

-

Cell Assembly (Example: Li||Cu Half-Cell):

-

Place the negative-side casing on the assembly base.

-

Place a spacer disk into the casing.

-

Place the punched lithium foil onto the spacer.

-

Add approximately 20 µL of the dFBn-based electrolyte onto the lithium foil surface.

-

Place the separator on top of the wetted lithium foil.

-

Add another 20 µL of electrolyte onto the separator.

-

Place the copper foil on top of the separator.

-

Place a spring and another spacer on top of the copper foil.

-

Carefully place the positive-side casing (cap) on top of the stack.

-

-

Crimping:

-

Transfer the assembled cell to the crimping machine.

-

Crimp the cell with the appropriate pressure to ensure a hermetic seal.

-

-

Resting:

-

Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.

-

Protocol 3: Electrochemical Characterization

This protocol describes the key electrochemical tests to evaluate the performance of the dFBn-containing electrolyte.

Equipment:

-

Multi-channel battery testing system (e.g., Arbin or Land).

-

Electrochemical impedance spectroscopy (EIS) analyzer.

Procedures:

-

Coulombic Efficiency (CE) Measurement in Li||Cu Cells:

-

Formation Cycle: Plate a certain capacity of lithium (e.g., 5 mAh cm⁻²) onto the Cu foil at a specific current density (e.g., 0.5 mA cm⁻²), and then strip the lithium until the voltage reaches a cutoff (e.g., 1.0 V vs. Li/Li⁺).[4]

-

Cycling:

-

Deposit a fixed capacity of lithium (Q_p, e.g., 1 mAh cm⁻²) at a constant current density.

-

Strip the deposited lithium (Q_s) at the same current density until the cutoff voltage is reached.

-

The CE for each cycle is calculated as CE = Q_s / Q_p.

-

Repeat for a large number of cycles (e.g., >100) to determine the average CE.

-

-

-

Lithium Plating/Stripping in Li||Li Symmetric Cells:

-

Apply a constant current density (e.g., 1 mA cm⁻²) to plate a fixed capacity of lithium (e.g., 1 mAh cm⁻²) from one electrode to the other.

-

Reverse the current to strip the lithium back.

-

Monitor the voltage profile over time. A stable, low overpotential indicates stable lithium plating and stripping.

-

Cycle continuously to evaluate long-term stability.

-

-

Full Cell Cycling (e.g., Li||NMC811):

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired voltage window (e.g., 2.8-4.4 V) to form a stable SEI and cathode-electrolyte interphase (CEI).[4]

-

Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

-

Long-Term Cycling: Cycle the cell at a moderate to high C-rate (e.g., 1C) for an extended number of cycles (e.g., >500) to assess capacity retention and CE stability.

-

Visualizations

Proposed Mechanism of SEI Formation with dFBn

Caption: Proposed mechanism of a stable, LiF-rich SEI formation with dFBn.

Experimental Workflow for Electrolyte Additive Evaluation

Caption: Workflow for the evaluation of a new electrolyte additive.

References

Application Notes and Protocols for Tailoring Solid-Electrolyte Interphase with 2,3-Difluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Difluoroethoxybenzene (DFEB) as a novel electrolyte additive for tailoring the solid-electrolyte interphase (SEI) in lithium metal batteries (LMBs). The information presented is based on recent scientific findings and is intended to guide researchers in utilizing DFEB to enhance battery performance and stability.

Introduction

The solid-electrolyte interphase (SEI) is a critical component in lithium metal batteries, directly influencing their safety, lifespan, and overall performance. A stable and robust SEI is essential to prevent dendrite formation and minimize electrolyte consumption. Recent research has identified 2,3-Difluoroethoxybenzene (DFEB) as a promising "ultrastrong coordinated cosolvation diluent" for electrolytes.[1][2] DFEB facilitates the formation of a unique lithium oxide (Li₂O)-dominated SEI, which offers significant advantages over the conventional lithium fluoride (LiF)-rich SEIs.[1][2] This Li₂O-dominated interphase demonstrates a lower diffusion barrier for Li⁺ ions, contributing to improved cycling stability and higher Coulombic efficiency.[1]

Mechanism of Action

In localized high-concentration electrolytes (LHCEs), DFEB actively participates in the primary solvation shell of lithium ions.[1][2] This strong coordination, in synergy with the anion (e.g., FSI⁻), promotes the formation of an inorganic-rich SEI that is predominantly composed of Li₂O, rather than the more common LiF.[1][2] This tailored SEI architecture is credited with enabling dense, uniform lithium deposition and effectively suppressing the growth of lithium dendrites.[1][2]

Performance Data

The use of a DFEB-based localized high-concentration electrolyte (DFEB-LHCE) has demonstrated significant improvements in the electrochemical performance of lithium metal batteries. The following tables summarize the key quantitative data from studies utilizing this innovative electrolyte formulation.

Table 1: Coulombic Efficiency and Cycling Performance of Li||Cu Half-Cells

| Parameter | Value | Reference |

| Coulombic Efficiency (CE) | 99.58% | [1][2] |

Table 2: Cycling Performance of Li||LFP Full Cells

| Parameter | Value | Reference |

| Capacity Retention | 85% after 650 cycles | [2] |

| Average Coulombic Efficiency (CE) | 99.9% | [2] |

Table 3: Performance of a 1.5 Ah Practical Lithium Metal Pouch Cell

| Parameter | Value | Reference |

| Capacity Retention | 89% after 250 cycles | [2] |

| Average Coulombic Efficiency (CE) | 99.93% | [2] |

Experimental Protocols

This section outlines the detailed methodologies for preparing the DFEB-based electrolyte and assembling battery cells for electrochemical testing.

Electrolyte Preparation

A typical DFEB-based localized high-concentration electrolyte (DFEB-LHCE) can be prepared as follows:

-

Materials:

-

Lithium bis(fluorosulfonyl)imide (LiFSI) salt

-

1,2-Dimethoxyethane (DME) solvent

-

2,3-Difluoroethoxybenzene (DFEB) diluent

-

-

Procedure:

-

Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, dissolve LiFSI in DME to form a high-concentration stock solution. A common molar ratio is 1:1.5 (LiFSI:DME).

-

Gradually add 2,3-Difluoroethoxybenzene (DFEB) as the diluent to the stock solution while stirring until a homogeneous solution is obtained. The final composition should be carefully controlled to achieve the desired localized high-concentration environment.

-

Coin Cell Assembly (CR2032)

-

Components:

-

Cathode: LiFePO₄ (LFP) or LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) coated on aluminum foil.

-

Anode: Lithium metal foil.

-

Separator: Polypropylene (PP) membrane (e.g., Celgard 2400).

-

Electrolyte: Prepared DFEB-LHCE.

-

CR2032 coin cell components (casings, spacers, springs).

-

-

Assembly Procedure:

-

All assembly steps should be performed in an argon-filled glovebox.

-

Punch electrodes and separators to the required dimensions.

-

Place the cathode at the bottom of the coin cell casing.

-

Add a few drops of the DFEB-LHCE onto the cathode surface.

-

Place the separator on top of the wetted cathode.

-

Add a few more drops of the electrolyte onto the separator.

-

Carefully place the lithium metal anode on top of the separator.

-

Add the spacer and spring.

-

Seal the coin cell using a crimping machine.

-

Let the assembled cells rest for several hours to ensure complete wetting of the components before electrochemical testing.

-

Electrochemical Measurements

-

Galvanostatic Cycling:

-

Use a battery testing system to perform charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C).

-

Define the voltage window appropriate for the cathode material (e.g., 2.8-3.8 V for LFP).

-

Record the capacity, Coulombic efficiency, and voltage profiles for each cycle.

-

-

Coulombic Efficiency Measurement in Li||Cu Cells:

-

Assemble a coin cell with a copper foil as the working electrode and lithium metal as the counter and reference electrode.

-

Plate a fixed capacity of lithium onto the copper foil at a specific current density.

-